N1-cyclobutylbenzene-1,2-diamine
Overview
Description
N1-cyclobutylbenzene-1,2-diamine is an organic compound with the molecular formula C10H14N2. It is a derivative of benzene, where the benzene ring is substituted with a cyclobutyl group and two amino groups at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-cyclobutylbenzene-1,2-diamine can be synthesized through the reduction of N-cyclobutyl-2-nitroaniline. The reduction is typically carried out using zinc and ammonium chloride in methanol at room temperature. The reaction mixture is stirred for about 2 hours, followed by filtration and extraction to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N1-cyclobutylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of cyclobutyl-substituted anilines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc and ammonium chloride in methanol are commonly used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclobutyl-substituted anilines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N1-cyclobutylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N1-cyclobutylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group and amino functionalities allow it to form hydrogen bonds and other interactions, influencing the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparison with Similar Compounds
N1,N2-diphenylacenaphthylene-1,2-diimines: These compounds have similar diamine functionalities but differ in their aromatic substituents.
N1,N2-dimethylbenzene-1,2-diamine: This compound has methyl groups instead of a cyclobutyl group.
Uniqueness: N1-cyclobutylbenzene-1,2-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials with specific properties .
Properties
IUPAC Name |
2-N-cyclobutylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPBZZSGYTMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.